5-(3,4-dimethoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole
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Overview
Description
5-(3,4-Dimethoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of two aromatic rings substituted with methoxy and methyl groups, respectively
Preparation Methods
The synthesis of 5-(3,4-dimethoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 3,4-dimethoxybenzohydrazide with 2-methylbenzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, and the resulting product is purified by recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
5-(3,4-Dimethoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for the introduction of various substituents such as halogens, nitro groups, or alkyl groups. Common reagents for these reactions include halogens (Cl2, Br2), nitrating agents (HNO3), and alkylating agents (R-X).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings.
Scientific Research Applications
Biology: Oxadiazoles, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties. They are being investigated for their potential use as therapeutic agents.
Medicine: Due to its biological activities, the compound is being explored for its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Industry: In the field of materials science, oxadiazoles are used in the development of advanced materials such as organic light-emitting diodes (OLEDs), liquid crystals, and polymers with unique properties.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, in the case of its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
5-(3,4-Dimethoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
5-Phenyl-1,2,4-oxadiazole: Lacks the methoxy and methyl substituents, resulting in different chemical and biological properties.
5-(4-Methoxyphenyl)-3-phenyl-1,2,4-oxadiazole: Contains a methoxy group on the phenyl ring, which may influence its reactivity and biological activity.
3-(2-Methylphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole: The presence of a nitro group can significantly alter the compound’s electronic properties and reactivity.
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-6-4-5-7-13(11)16-18-17(22-19-16)12-8-9-14(20-2)15(10-12)21-3/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYLRIADMRWMQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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